molecular formula C27H36O11 B12339938 Prednisolone-21beta-D-Glucuronide

Prednisolone-21beta-D-Glucuronide

Cat. No.: B12339938
M. Wt: 536.6 g/mol
InChI Key: ROILWZCHYLNVFX-LLXHGEAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Glucuronidation as a Major Detoxification and Elimination Pathway for Steroids

Glucuronidation stands out as the most crucial Phase II pathway for the metabolism and detoxification of a vast array of substances, including a majority of clinically used drugs, environmental toxins, and endogenous compounds like steroid hormones. anapsid.orgxcode.lifeselfdecode.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are abundant in the liver. xcode.lifeselfdecode.com

The process involves the transfer of a glucuronic acid moiety from the coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a substrate like a steroid. uomus.edu.iq The attachment of the highly polar glucuronic acid group has several key consequences:

Increased Water Solubility: The resulting glucuronide conjugate is significantly more hydrophilic than the parent steroid. nih.govnih.gov

Enhanced Excretion: This increased polarity facilitates the transport and elimination of the metabolite from the body, primarily via urine and to a lesser extent, bile. droracle.ainih.gov

Detoxification: By converting the pharmacologically active steroid into a more water-soluble and generally inactive form, glucuronidation effectively detoxifies the compound, preventing its accumulation and potential harm to tissues. anapsid.orgxcode.lifeselfdecode.com

For steroids specifically, glucuronidation is a major route of clearance. anapsid.org The formation of Prednisolone-21-beta-D-Glucuronide is a clear example of this vital detoxification mechanism, ensuring the efficient removal of the synthetic glucocorticoid from the body. droracle.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14?,15?,16-,18?,19-,20-,21+,22-,24?,25-,26-,27-/m0/s1

InChI Key

ROILWZCHYLNVFX-LLXHGEAESA-N

Isomeric SMILES

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O

Origin of Product

United States

Enzymology and Biosynthesis of Prednisolone 21beta D Glucuronide

Uridine Diphospho-Glucuronosyltransferase (UGT) Superfamily and Isoforms Involved in Steroid Glucuronidation

The UGT superfamily of enzymes is responsible for the conjugation of a glucuronic acid moiety to a wide array of lipophilic compounds, including drugs, toxins, and endogenous substances like steroid hormones. ontosight.airesearchgate.net This process, known as glucuronidation, increases the water solubility of these compounds, facilitating their excretion from the body. ontosight.ai The UGTs are categorized into families and subfamilies based on sequence homology, with the UGT1 and UGT2 families being the most prominent. oup.com Within these families, specific isoforms exhibit varying degrees of substrate specificity and tissue expression. oup.comnih.gov

Contribution of UGT1A Subfamily Enzymes to Corticosteroid Glucuronidation, including UGT1A3, UGT1A8, UGT1A9, and UGT1A10 activities

The UGT1A subfamily plays a significant role in the glucuronidation of a diverse range of substrates. nih.gov While some members of this subfamily are primarily expressed in the liver, others like UGT1A8 and UGT1A10 are found in extrahepatic tissues, including the gastrointestinal tract. nih.govnih.gov In the context of corticosteroid metabolism, several UGT1A isoforms have been implicated. In vitro studies have shown that UGT1A3 is involved in the glucuronidation of prednisolone (B192156) metabolites. ontosight.ai Furthermore, research using recombinant enzymes has indicated that UGT1A3, along with UGT1A1 and UGT1A4, can metabolize 19-norandrosterone (B1242311), a metabolite of the synthetic steroid nandrolone. nih.gov The expression of UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10 has been observed to be elevated in pancreatic cancer tissues, suggesting their potential role in steroid hormone biosynthesis and metabolism within this context. nih.gov

UGT2B Subfamily and Specificity for Hydroxysteroids

The UGT2B subfamily of enzymes is particularly recognized for its role in the metabolism of steroids. nih.gov These enzymes primarily target hydroxyl groups on the steroid nucleus for glucuronidation. oup.com The UGT2B subfamily includes several members, such as UGT2B4, UGT2B7, UGT2B10, UGT2B11, UGT2B15, and UGT2B17, each with distinct but sometimes overlapping substrate specificities. oup.com They are expressed in the liver and various extrahepatic tissues, playing a crucial role in regulating the levels of active steroid hormones. oup.com

In vitro studies have identified UGT2B7 as a key enzyme in the glucuronidation of prednisolone. ontosight.ai This isoform is known to conjugate a wide variety of substrates, including steroid hormones. ontosight.ai Inhibition assays using human liver microsomes have further confirmed the involvement of UGT2B7 in the glucuronidation of 19-norandrosterone, a structurally related steroid. nih.gov The activity of UGT2B7 can be inhibited by certain herbal constituents, which may have implications for drug-herb interactions. nih.gov

While UGT2B7 appears to be a primary contributor, other enzymes also participate in prednisolone glucuronidation, albeit with weaker activity. ontosight.ai Both UGT2B17 and UGT1A3 have been shown to be involved in the metabolism of prednisolone metabolites. ontosight.ai UGT2B17 is a significant enzyme in androgen metabolism and is known to glucuronidate various xenobiotics. nih.govgenecards.org Its expression is highly variable among individuals, which can contribute to differences in drug and steroid metabolism. nih.govacs.org

The activity of UGT2B enzymes in steroid conjugation can vary significantly due to genetic polymorphisms. nih.gov For instance, the UGT2B152 polymorphism has been shown to result in a higher Vmax for the glucuronidation of certain steroids compared to the UGT2B151 form. nih.gov Similarly, a deletion polymorphism in the UGT2B17 gene can lead to a lack of the enzyme, impacting the metabolism of testosterone (B1683101) and other androgens. nih.govnih.gov These genetic variations contribute to the substantial interindividual differences observed in steroid hormone levels and drug metabolism. nih.gov

Glucuronidation Activity of UGT Isoforms on Steroids
UGT IsoformSubstrate(s)Relative Activity/Note
UGT2B7Prednisolone, 19-NorandrosteronePrimary enzyme in prednisolone glucuronidation. ontosight.ainih.gov
UGT2B17Prednisolone, AndrogensWeaker activity towards prednisolone compared to UGT2B7. ontosight.ai Significant interindividual variability in expression. nih.gov
UGT1A3Prednisolone metabolites, 19-NorandrosteroneWeaker activity towards prednisolone. ontosight.ainih.gov
UGT2B15Androgens, 19-NorandrosteroneInvolved in 19-norandrosterone glucuronidation. nih.gov Polymorphisms affect activity. nih.gov

Regioselectivity and Stereoselectivity of 21-Glucuronidation in Corticosteroids

The glucuronidation of corticosteroids is a highly specific process. The enzymes involved exhibit both regioselectivity, meaning they target a specific position on the molecule, and stereoselectivity, favoring a particular three-dimensional arrangement. In the case of many corticosteroids, including prednisolone, glucuronidation predominantly occurs at the C21-hydroxyl group. nih.gov This is a critical step in their metabolism, leading to the formation of 21-glucuronide conjugates. nih.gov The biosynthesis of corticosteroids themselves is also a highly stereo- and regio-specific process, catalyzed by cytochrome P450 enzymes. frontiersin.org The subsequent glucuronidation at the 21-position is an irreversible step that effectively inactivates the steroid and prepares it for excretion. oup.com The synthesis of these glucuronide conjugates is essential for creating reference standards for analytical studies. nih.gov

Uridine-5´-diphosphoglucuronic Acid (UDPGA) as a Glycosyl Donor in Glucuronidation Reactions.youtube.comsigmaaldrich.com

The conjugation of glucuronic acid to a substrate is entirely dependent on the high-energy cofactor, Uridine-5´-diphosphoglucuronic acid (UDPGA). wikipedia.orgsigmaaldrich.com Synthesized intracellularly from UDP-glucose, UDPGA serves as the activated form of glucuronic acid, acting as the donor molecule in reactions catalyzed by UGT enzymes. sigmaaldrich.com

The glucuronidation reaction involves the transfer of the glucuronyl group from UDPGA to a substrate molecule containing a suitable functional group, such as a hydroxyl, carboxyl, nitrogen, or sulfur group. researchgate.netwikipedia.org In the case of prednisolone, the C21-hydroxyl group is the site of conjugation. This process results in the formation of Prednisolone-21beta-D-Glucuronide, a metabolite that is significantly more polar and readily eliminated from the body, primarily through the kidneys. nih.gov The essential role of UDPGA in steroid metabolism is highlighted by its ability to facilitate the inactivation and subsequent excretion of steroid hormones. google.com

Table 1: Properties of Uridine-5´-diphosphoglucuronic Acid (UDPGA)

PropertyDescriptionSource
Full Name Uridine 5′-diphosphoglucuronic acid sigmaaldrich.com
Acronym UDPGA, UDP-GlcA sigmaaldrich.com
Function Glucuronic acid donor in glucuronidation reactions sigmaaldrich.com
Synthesis Formed from UDP-glucose via UDP-glucose dehydrogenase sigmaaldrich.com
Role in Metabolism Essential cofactor for UGT enzymes; conjugates bilirubin, steroids, and xenobiotics youtube.comsigmaaldrich.com
Chemical Outcome Increases water solubility of substrates for excretion nih.gov

Tissue-Specific Expression and Activity of Glucuronidating Enzymes in Steroid-Metabolizing Tissues (e.g., liver, kidney, intestine, skin, prostate, mammary gland, brain).youtube.compharmgkb.orgnih.gov

The enzymes responsible for the glucuronidation of prednisolone belong to the UDP-glucuronosyltransferase (UGT) superfamily. researchgate.netnih.gov Specifically, the formation of prednisolone glucuronide is catalyzed by the isoforms UGT1A3, UGT2B7, and UGT2B17. pharmgkb.org The expression and activity of these enzymes are not uniform throughout the body, exhibiting significant tissue-specificity, which dictates where steroid metabolism occurs. nih.govnih.gov

Liver : The liver is the principal site of drug metabolism, including glucuronidation. It expresses a wide array of UGTs at high levels and is considered the primary organ for steroid conjugation and clearance. nih.govnih.gov Studies using liver microsomes from various species have confirmed their capacity to produce steroid glucuronides. nih.gov

Kidney : The kidney plays a crucial role in steroid metabolism and the excretion of water-soluble conjugates. nih.gov The expression of UGTs in the kidney facilitates the local conjugation and subsequent elimination of metabolites like this compound.

Intestine : The intestine is a significant site for the metabolism of both endogenous compounds and xenobiotics. UGT enzymes present in the intestinal epithelium contribute to the first-pass metabolism of many substances.

Skin : While a site of steroid action and some metabolism, detailed information on the specific contribution of skin UGTs to prednisolone glucuronidation is less characterized compared to other tissues.

Prostate and Mammary Gland : These steroid-sensitive tissues possess the enzymatic machinery for local hormone inactivation. The presence of steroid-conjugating UGT activities has been demonstrated in both the prostate and mammary gland, suggesting a role in regulating local steroid concentrations. nih.gov

Brain : The brain is not merely a target for steroids but also a site of their metabolism. UGT enzymes, including UGT2B7, are expressed in the brain and can catalyze glucuronidation reactions, such as that of morphine, indicating a potential for local metabolism of corticosteroids like prednisolone. youtube.com

The differential expression of UGTs in these tissues underscores the complexity of steroid hormone regulation and drug metabolism throughout the body. researchgate.netnih.gov

Table 2: Tissue Distribution of Key UGT Enzymes Involved in Steroid Metabolism

TissueRelevant UGT EnzymesPrimary Function in Steroid MetabolismSource
Liver UGT1A family, UGT2B familyMajor site for systemic clearance and glucuronidation of steroids and drugs. nih.govnih.gov
Prostate UGT2B15, UGT2B17Local inactivation of androgens and other steroids. researchgate.netnih.gov
Mammary Gland Steroid UGTsLocal regulation of steroid hormone levels. nih.gov
Brain UGT2B7Inactivation of neuroactive compounds, including certain steroids and drugs. youtube.com
Kidney General UGTsConjugation to facilitate excretion of metabolites. nih.gov

Metabolic Fate and Transporter Interactions of Prednisolone 21beta D Glucuronide

Integration within the Broader Prednisolone (B192156) Metabolic Network

The metabolic journey of prednisolone is complex, involving multiple enzymatic transformations. Prednisolone-21-beta-D-glucuronide is a key product of Phase II metabolism, but its formation is influenced by prior Phase I reactions and the dynamic interplay between prednisolone and its prodrug, prednisone (B1679067).

Relationship with Phase I Prednisolone Metabolites and their potential for further conjugation

Before glucuronidation, prednisolone can undergo various Phase I metabolic reactions. These include hydroxylation and reduction. Key Phase I metabolites include 6beta-hydroxyprednisolone (B133424) and 20alpha/beta-dihydro-prednisolone. pharmgkb.orgnih.gov These metabolites are not terminal products; they possess hydroxyl groups that are also susceptible to conjugation, including glucuronidation. nih.gov

Prednisone-Prednisolone Interconversion and its Impact on Conjugation Pathways

Prednisone and prednisolone exist in a state of reversible metabolism, readily interconverting within the body. nih.govresearchgate.net Prednisone acts as a prodrug, being converted to the active form, prednisolone, primarily in the liver. nih.govresearchgate.net Conversely, the conversion of prednisolone back to prednisone occurs in various tissues, including the colon and kidneys. pharmgkb.org

This continuous interconversion has a direct impact on the conjugation pathways. Both prednisone and prednisolone can be metabolized to a range of products, including their respective 20-dihydro and 6-hydroxy derivatives. pharmgkb.org The formation of Prednisolone-21-beta-D-Glucuronide is dependent on the available pool of its parent compound, prednisolone. Therefore, the rate and extent of the prednisone-to-prednisolone conversion can influence the amount of substrate available for glucuronidation. pharmgkb.orgnih.gov

Efflux Transport Mechanisms of Glucuronide Conjugates

Once formed, the hydrophilic nature of glucuronide conjugates like Prednisolone-21-beta-D-Glucuronide necessitates the involvement of transport proteins for their removal from cells and subsequent excretion. pharmgkb.org ATP-binding cassette (ABC) transporters play a crucial role in this process.

Role of ATP-Binding Cassette (ABC) Transporters in Hepatic and Renal Excretion

ABC transporters are a superfamily of membrane proteins that actively transport a wide variety of substrates across cellular membranes, a process fueled by the hydrolysis of ATP. nih.gov In the liver and kidneys, specific ABC transporters are responsible for the efflux of glucuronidated steroids into bile and urine, respectively. pharmgkb.orgnih.gov

While the specific transporter for prednisolone glucuronide has not been definitively identified, members of the ABCC subfamily, particularly ABCC2 (also known as MRP2) and ABCC3 (also known as MRP3), are strong candidates. pharmgkb.orgpharmgkb.org These transporters are known to handle the efflux of other steroid hormone glucuronides from liver cells. pharmgkb.orgnih.gov ABCC2 is primarily located on the apical membrane of hepatocytes and renal proximal tubule cells, facilitating excretion into bile and urine. researchgate.netnih.gov ABCC3, on the other hand, is found on the basolateral membrane of hepatocytes, transporting substrates back into the bloodstream for renal clearance. nih.gov

Influence of Transporter Activity on Glucuronide Elimination

The activity of these ABC transporters is a critical determinant of the rate and route of elimination for glucuronide conjugates. researchgate.net Efficient transporter function leads to the effective clearance of these metabolites from the body. Conversely, any impairment in transporter activity, whether due to genetic factors, disease states, or drug-drug interactions, can lead to the accumulation of glucuronides in the plasma. nih.govresearchgate.net

The interplay between hepatic uptake and efflux transporters further dictates the disposition of glucuronide conjugates. researchgate.net For instance, high hepatic uptake followed by efficient biliary efflux via transporters like ABCC2 would favor fecal excretion. nih.govresearchgate.net In contrast, if basolateral efflux by transporters such as ABCC3 is more dominant, it would lead to higher plasma concentrations of the glucuronide and subsequent renal excretion. researchgate.net

Potential for Deconjugation and Re-activation of Parent Steroids by Beta-Glucuronidase Activity in Biological Systems

The metabolic journey of Prednisolone-21-beta-D-Glucuronide does not necessarily end with its excretion. Under certain conditions, it can be converted back to its active parent compound, prednisolone, through a process called deconjugation. covachem.com

This reaction is catalyzed by the enzyme beta-glucuronidase, which is present in various biological systems, including mammalian tissues and the gut microbiome. covachem.comnih.gov Beta-glucuronidase cleaves the glucuronic acid moiety from the steroid, liberating the active prednisolone. covachem.com This process of deconjugation and subsequent reabsorption of the parent drug is known as enterohepatic recycling and can prolong the drug's presence and activity in the body. researchgate.net The efficiency of this enzymatic hydrolysis can vary depending on the source of the beta-glucuronidase and the specific steroid glucuronide substrate. nih.gov

Analytical Methodologies for Prednisolone 21beta D Glucuronide Research

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of Prednisolone-21-beta-D-Glucuronide, enabling its isolation from complex biological samples and separation from other metabolites and endogenous compounds.

High-Performance Liquid Chromatography (HPLC) Applications for Glucuronide Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the separation and analysis of steroid glucuronides. nih.gov Reversed-phase HPLC, particularly with C18 columns, is a common approach for the analysis of corticosteroids and their metabolites. nih.govacs.orggoogle.com The separation of these compounds is influenced by the mobile phase composition, with various combinations of solvents like methanol, acetonitrile, and water being employed to achieve optimal resolution. acs.orglcms.cz For instance, an HPLC method for the analysis of prednisolone (B192156) and related substances utilized a mobile phase of methanol, tetrahydrofuran, and water. acs.org The versatility of HPLC allows for both isocratic and gradient elution methods to effectively separate a wide range of corticosteroids. acs.orglcms.cz Furthermore, HPLC is not only used for analytical quantification but also for preparative purposes to isolate specific metabolites like Prednisolone-21-beta-D-Glucuronide for further structural elucidation. googleapis.com The efficiency of HPLC in separating complex mixtures makes it an indispensable tool in the study of prednisolone metabolism. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Throughput in Metabolite Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of prednisolone and its metabolites, including Prednisolone-21-beta-D-Glucuronide. By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC provides higher resolution, increased sensitivity, and faster analysis times. hitachi-hightech.comnih.gov This enhanced separation capability is crucial for resolving structurally similar steroid isomers and metabolites from complex biological matrices like urine and plasma. nih.govnih.govnih.govendocrine-abstracts.org For example, a UHPLC method was able to significantly improve the separation of five steroid compounds compared to a conventional HPLC column. hitachi-hightech.com The increased theoretical plates of UHPLC columns, sometimes connected in series, allow for baseline separation of closely related compounds. hitachi-hightech.com The speed of UHPLC is also a major benefit, with some methods achieving the separation of multiple corticosteroids in under four minutes. lcms.cz This high-throughput capability is particularly valuable in metabolomics studies and routine clinical analysis. nih.govendocrine-abstracts.orgpharmaron.com The use of UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is a powerful combination for the comprehensive profiling of steroid metabolites. nih.govnih.gov

Mass Spectrometry (MS) Techniques for Structural Characterization and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and quantification of Prednisolone-21-beta-D-Glucuronide, providing detailed structural information and high sensitivity.

Tandem Mass Spectrometry (LC-MS/MS) for Direct Glucuronide Measurement without Prior Hydrolysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the direct analysis of steroid glucuronides, including Prednisolone-21-beta-D-Glucuronide, in biological samples. acs.orgnih.govresearchgate.net This technique offers high selectivity and sensitivity, allowing for the quantification of these conjugated metabolites without the need for enzymatic hydrolysis, a step that can be inefficient and introduce variability. acs.orgresearchgate.net The direct measurement of the intact glucuronide provides more accurate and reliable quantitative data. researchgate.net

In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored for the analyte of interest and an internal standard, ensuring high specificity. For example, in the analysis of prednisolone, transitions such as m/z 361.2 > 343.0 and m/z 361.2 > 146.9 have been used. nih.gov The development of LC-MS/MS methods for a panel of steroid glucuronides has been successful, demonstrating good linearity and recovery. nih.govresearchgate.net This approach is crucial in various fields, including doping control, clinical chemistry, and pharmacokinetic studies, where the accurate measurement of conjugated metabolites is essential. acs.orgupf.edunih.govnih.gov The ability to directly quantify glucuronides like Prednisolone-21-beta-D-Glucuronide helps in understanding the complete metabolic profile of prednisolone. nih.govresearchgate.netsemanticscholar.org

Table 1: Example of LC-MS/MS Parameters for Steroid Analysis

Parameter Value Reference
Column C18 nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water based hitachi-hightech.com
Ionization Mode Electrospray Ionization (ESI), Positive or Negative nih.govupf.edu

High-Resolution Mass Spectrometry (HRMS) in Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, plays a pivotal role in the comprehensive profiling and identification of metabolites, including Prednisolone-21-beta-D-Glucuronide. nih.govresearchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites and distinguishing between isobaric interferences. pharmaron.comresearchgate.netcapes.gov.brnih.gov This capability is essential for identifying novel or unexpected metabolites in complex biological samples. researchgate.net

Full-scan HRMS data acquisition allows for retrospective analysis, where the data can be mined for information on other compounds without the need for re-analysis. researchgate.netcapes.gov.brnih.gov This is particularly advantageous in metabolomics studies where the goal is to obtain a global view of the metabolic changes following drug administration. nih.govresearchgate.net For instance, an LC-HRMS method was developed to quantify prednisone (B1679067) and prednisolone in human plasma, demonstrating excellent accuracy and precision. researchgate.netcapes.gov.brnih.gov The high resolving power of these instruments enables the creation of extensive databases of steroid metabolites for improved identification in future studies. nih.gov The use of HRMS in conjunction with advanced data processing tools facilitates the identification of a wide range of metabolites, providing a more complete picture of drug metabolism. pharmaron.comyoutube.com

Table 2: Comparison of Mass Spectrometry Techniques

Technique Key Feature Application in Prednisolone-21-beta-D-Glucuronide Research
LC-MS/MS High sensitivity and selectivity through specific ion transitions. Direct and accurate quantification without hydrolysis.

| HRMS | High mass accuracy and resolution. | Comprehensive metabolite profiling and identification of unknown metabolites. |

Orthogonal Fragmentation Mechanisms (e.g., Electron Activated Dissociation - EAD) for Site-Specific Identification of Glucuronide Metabolites

A significant challenge in the characterization of glucuronide metabolites is the labile nature of the glucuronic acid bond, which often fragments preferentially in conventional collision-induced dissociation (CID). sciex.comsciex.com This can make it difficult to pinpoint the exact site of conjugation on the parent molecule. Electron Activated Dissociation (EAD) is an orthogonal fragmentation technique that provides a solution to this problem. sciex.comsciex.comresearchgate.netnih.gov

EAD utilizes electrons to induce fragmentation, resulting in unique cleavage patterns that often preserve the fragile bond between the drug and the glucuronic acid moiety while breaking more stable bonds within the parent drug structure. researchgate.netnih.govtechnologynetworks.com This allows for the generation of diagnostic fragment ions that can definitively identify the site of glucuronidation. sciex.comsciex.com Studies have shown that EAD can successfully distinguish between different potential conjugation sites where CID has failed. nih.gov This technique is particularly powerful for the structural elucidation of conjugated metabolites, narrowing down the possibilities and providing more confident identifications. researchgate.netnih.gov EAD, often used in combination with high-resolution mass spectrometry, is becoming an invaluable tool in drug metabolism studies for the precise characterization of metabolites like Prednisolone-21-beta-D-Glucuronide. nih.govbiorxiv.orgbu.edu

Table 3: Compound Names Mentioned

Compound Name
Prednisolone-21-beta-D-Glucuronide
Prednisolone
Prednisone
Cortisone
Hydrocortisone
Dexamethasone
Methylprednisolone
Betamethasone
Triamcinolone Acetonide
Cortisol
20β-dihydroprednisolone
20α-dihydroprednisolone
Testosterone (B1683101)
Midazolam
Vepdegestrant (ARV-471)
Boldenone

Strategies for Differentiating Glucuronide Isomers (e.g., O- vs. N-glucuronides)

The structural differentiation of glucuronide isomers, such as O-glucuronides and N-glucuronides, is a significant challenge in metabolite analysis. The specific site of glucuronic acid conjugation can profoundly influence the metabolite's pharmacological and toxicological properties. morressier.com For instance, certain N-glucuronides have been associated with bladder cancer due to their rapid deconjugation and release of toxic aglycones. researchgate.netscispace.com Similarly, reactive acyl-glucuronides have been implicated in idiosyncratic drug toxicity. nih.gov Therefore, unambiguous identification is critical in drug development and metabolism studies. morressier.com

Several advanced analytical techniques have been developed to address this challenge:

Tandem Mass Spectrometry (MS/MS) with Gas-Phase Ion/Molecule Reactions: This is a powerful method for distinguishing between isomers. morressier.comnih.gov The technique involves reacting deprotonated glucuronide metabolites with specific reagents within a mass spectrometer.

With Trichlorosilane (HSiCl₃): When deprotonated glucuronides react with HSiCl₃ in a quadrupole ion trap mass spectrometer, N-glucuronides yield a diagnostic product ion corresponding to the loss of two HCl molecules ([M − H + HSiCl₃ − 2HCl]⁻). nih.govresearchgate.net This specific product ion is not observed for O-glucuronides, allowing for clear differentiation. nih.gov

With Boron Trifluoride (BF₃): Another approach uses BF₃ as the reactant gas. In this method, deprotonated N-glucuronides and migrated acyl-glucuronides form diagnostic product ions, specifically [M - H + BF₃ - 2HF]⁻ and [M - H + 2BF₃ - 3HF]⁻. nih.gov These ions are not formed by O-glucuronides. Further collision-activated dissociation (CAD) can distinguish between N- and acyl-glucuronides. nih.gov

Chemical Derivatization: This strategy involves chemically modifying the glucuronide metabolite, leading to predictable mass shifts that can be detected by mass spectrometry. researchgate.net The number of functional groups that are derivatized can reveal the original site of glucuronidation, helping to differentiate between acyl-, O-, and N-glucuronides. researchgate.net

pH Stability Studies: The differential stability of glucuronide isomers at various pH levels can also be exploited for their identification. nih.gov However, this method can be less straightforward and may require more extensive sample manipulation compared to modern mass spectrometric techniques. nih.gov

Sample Preparation Strategies for Hydrophilic Glucuronide Metabolites in Biological Matrices

The hydrophilic nature of glucuronide metabolites like Prednisolone-21-beta-D-Glucuronide presents challenges for their extraction and analysis from complex biological matrices such as urine or plasma.

Application of Enzymatic Hydrolysis (β-Glucuronidase) in Historical and Complementary Analytical Workflows

Historically, the standard approach for quantifying glucuronides was indirect, relying on enzymatic hydrolysis. researchgate.netscispace.com This method involves the use of the β-glucuronidase enzyme to cleave the glucuronic acid moiety from the parent drug (aglycone). covachem.com

Process:

The biological sample containing the glucuronide conjugate is incubated with a β-glucuronidase preparation.

The enzyme hydrolyzes the glucuronide bond, releasing the free, de-glucuronated aglycone (in this case, prednisolone). covachem.com

The resulting aglycone, being less polar than its glucuronide conjugate, is more easily extracted from the aqueous matrix and analyzed using techniques like liquid chromatography. covachem.com

Enzyme Sources and Conditions: β-Glucuronidase can be sourced from various organisms, and the choice of enzyme can impact hydrolysis efficiency. covachem.com Common sources include bovine liver, snails (Helix pomatia), limpets (Patella vulgata), and bacteria (E. coli). nih.govsigmaaldrich.comsigmaaldrich.com The optimal conditions for hydrolysis, such as pH, temperature, and incubation time, vary depending on the enzyme source and the specific steroid glucuronide being analyzed. scispace.comnih.govnih.gov For example, the enzyme from E. coli is known for its high hydrolytic activity, allowing for rapid hydrolysis, often within 15 to 30 minutes. sigmaaldrich.com

Limitations: This indirect approach has several drawbacks, including the potential for incomplete hydrolysis, degradation of the analyte under hydrolytic conditions, and time-consuming sample preparation. researchgate.net The presence of inhibitors in biological samples like urine can also interfere with the enzymatic reaction, necessitating sample cleanup steps. nih.gov

Modern Direct Measurement Approaches to Avoid Deconjugation

To overcome the limitations of enzymatic hydrolysis, modern analytical workflows focus on the direct measurement of the intact glucuronide metabolite. scispace.com

Methodology: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of the direct measurement approach. researchgate.netnih.govbenthamdirect.com This highly selective and sensitive technique allows for the separation of the hydrophilic glucuronide from matrix components and its direct quantification. researchgate.netscispace.com

Advantages:

Increased Accuracy and Precision: By avoiding the hydrolysis step, potential variability and analyte loss are minimized. scispace.com

Faster Sample Preparation: Direct analysis eliminates the need for lengthy enzyme incubation periods. researchgate.netscispace.com

Isomer Specificity: LC-MS/MS can differentiate between various glucuronide isomers, which is not possible with indirect methods that only measure the common aglycone. researchgate.net

A significant prerequisite for the direct quantification approach is the availability of authentic, purified analytical standards of the glucuronide metabolite. researchgate.netscispace.com

Development and Validation of Quantitative Assays for Prednisolone-21-beta-D-Glucuronide in In Vitro and Preclinical Biological Samples

The development and validation of a robust quantitative assay are essential for accurately determining the concentration of Prednisolone-21-beta-D-Glucuronide in biological samples. LC-MS/MS is the preferred platform for this purpose due to its superior sensitivity and selectivity compared to conventional techniques. nih.govuni-muenchen.de

A typical assay development and validation process would include the following steps, based on established methodologies for glucocorticoids:

Chromatographic Separation: An ultra-high performance liquid chromatography (UHPLC) system is often employed to achieve efficient separation of the analyte from endogenous matrix components and other potential metabolites. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. This involves monitoring a specific precursor-to-product ion transition for the analyte, which provides high specificity and reduces chemical noise.

Method Validation: The assay must be rigorously validated to ensure its reliability. Key validation parameters include:

Sensitivity: Determining the lower limit of quantification (LLOQ).

Selectivity: Ensuring no interference from matrix components.

Precision and Accuracy: Assessing the closeness of repeated measurements and the closeness to the true value.

Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte. uni-muenchen.de

Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions.

The successful development of such an assay allows for its application in pharmacokinetic studies and in vitro drug metabolism experiments. nih.gov

Utilization of Synthetic Reference Standards and Stable Isotope Labeled Analogs in Analytical Research

The use of high-quality reference materials is fundamental to the accuracy and reliability of quantitative analytical methods.

Synthetic Reference Standards: A certified reference standard of Prednisolone-21-beta-D-Glucuronide is essential for the positive identification and accurate quantification of the metabolite. acanthusresearch.comlgcstandards.com These standards are used to prepare calibration curves and quality control samples, against which unknown samples are measured. researchgate.netscispace.com The availability of these standards from commercial suppliers facilitates research in this area. acanthusresearch.comlgcstandards.com

Stable Isotope Labeled Analogs: For quantitative analysis by mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is the gold standard. uni-muenchen.desigmaaldrich.com A SIL analog of Prednisolone-21-beta-D-Glucuronide (e.g., containing deuterium (B1214612) or ¹³C) is chemically identical to the analyte but has a different mass. sigmaaldrich.com

Advantages of SIL Internal Standards:

They co-elute with the analyte during chromatography.

They experience the same sample preparation losses and matrix effects (ion suppression or enhancement) as the analyte. uni-muenchen.de

By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be corrected, leading to highly accurate and precise quantification. uni-muenchen.desigmaaldrich.com

The availability of labeled steroids and their metabolites has been crucial for advancing clinical and doping analysis. sigmaaldrich.com

Preclinical and in Vitro Research Applications of Prednisolone 21beta D Glucuronide

In Vitro Studies of Glucuronidation Kinetics, Enzyme Inhibition, and Enzyme Induction

In vitro systems are indispensable tools for dissecting the specific biochemical pathways involved in drug metabolism, free from the complexities of a whole organism. These models allow for detailed characterization of enzyme kinetics, inhibition, and induction phenomena related to the formation of Prednisolone-21-beta-D-Glucuronide.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), and are a standard model for studying in vitro glucuronidation. nih.gov The process involves incubating the drug substrate (prednisolone) with microsomes in the presence of the necessary cofactor, UDP-glucuronic acid (UDPGA), and then measuring the rate of glucuronide formation. nih.gov

To identify the specific enzymes responsible for this reaction, researchers use recombinant human UGT enzymes, which are individual UGT isoforms produced through cDNA expression systems. criver.com Studies utilizing these specific enzymes have been crucial in pinpointing the primary catalysts for prednisolone's glucuronidation. In vitro research has identified UGT2B7 as the main enzyme responsible for conjugating prednisone (B1679067) (the prodrug of prednisolone). pharmgkb.org Other isoforms, such as UGT2B17 and UGT1A3, have demonstrated weak activity. pharmgkb.org This level of specificity is important, as different UGT enzymes show distinct patterns of regioselectivity and stereoselectivity for various steroid substrates. nih.gov

Table 1: UGT Enzymes Involved in Prednisone Glucuronidation

Enzyme Role in Prednisone Glucuronidation Reference
UGT2B7 Main catalyzing enzyme pharmgkb.org
UGT2B17 Weak activity observed pharmgkb.org
UGT1A3 Weak activity observed pharmgkb.org

Enzyme induction is a process where exposure to a chemical substance leads to an increased synthesis of metabolizing enzymes, potentially accelerating the clearance of drugs. Corticosteroids are known to be capable of modifying the activity of UGT and other metabolizing enzymes like Cytochrome P450 (CYP) 3A4. nih.gov However, the induction effect is complex and can depend on the specific steroid, dose, and duration of treatment. nih.gov

For instance, while prednisolone (B192156) is a known inducer of the CYP3A4 enzyme, its effect on UGT induction appears less pronounced. pharmgkb.org One study in healthy subjects using a high dose of prednisone (60 mg daily for 5 days, followed by a taper) did not result in clinically significant enzyme induction. nih.gov This suggests that at least with short-term, high-dose administration, prednisolone may not be a potent inducer of the UGT enzymes responsible for its own metabolism. Assessing a drug candidate's potential for UGT induction is a key part of preclinical safety evaluation, often performed using cryopreserved human hepatocytes which allow for the measurement of changes in both enzyme activity and gene expression. criver.com

Role in Pharmacokinetic Research Models Using Preclinical Species

Animal models are essential for understanding how a drug and its metabolites, such as Prednisolone-21-beta-D-Glucuronide, behave in a complete biological system, providing insights into absorption, distribution, metabolism, and excretion (ADME).

Preclinical pharmacokinetic studies frequently use animal models to characterize the metabolic fate of prednisolone. The rabbit has been employed as one such model to investigate the complex, non-linear pharmacokinetics of prednisone and prednisolone. nih.gov In these studies, the drug is administered, and blood or urine samples are collected over time to measure the concentrations of the parent drug and its metabolites, including glucuronide conjugates. The data gathered from these experiments, such as clearance rates and metabolite profiles, help build and validate pharmacokinetic models that describe the reversible metabolism between prednisone and prednisolone and their subsequent elimination. nih.gov While animal models are invaluable, it is important to note that significant species-dependent differences can exist in glucuronidation activity and metabolite patterns, meaning no single animal model perfectly replicates human metabolism. nih.gov

The potential for interactions between herbal supplements and prescription drugs is a significant area of research. Many herbal products contain phytochemicals that can inhibit or induce the activity of UGT enzymes. researchgate.netd-nb.info Preclinical models are used to screen for and investigate these potential interactions. For example, in vitro studies have shown that certain natural steroids found in herbal medicines can act as competitive inhibitors of specific UGT isoforms, such as UGT1A4. nih.gov While direct preclinical studies focusing specifically on herbal interactions with prednisolone glucuronidation are not extensively detailed in the provided sources, the established methodology involves co-administering the herbal product with prednisolone in an animal model. Researchers then monitor for changes in the pharmacokinetic profile of prednisolone and the formation of its glucuronide metabolites to determine if the herb significantly alters its clearance. nih.gov

Implications for Endogenous Steroid Homeostasis and Metabolism Regulation at the Conjugation Level

The UGT enzyme system plays a critical role not only in the metabolism of foreign substances (xenobiotics) like prednisolone but also in the regulation and elimination of endogenous compounds, including the body's own steroid hormones. nih.govnih.gov Glucocorticoids, mineralocorticoids, and androgens are all subject to phase II conjugation reactions, primarily glucuronidation, which converts them into water-soluble forms that can be excreted. nih.gov

The administration of pharmacological doses of corticosteroids like prednisolone introduces a high-concentration substrate that competes for the same UGT enzymes responsible for metabolizing endogenous steroids. nih.gov This competition at the level of conjugation can potentially alter the metabolic clearance of the body's natural hormones, thereby impacting steroid homeostasis. nih.gov The regulation of steroid activity is thus controlled not just at the point of synthesis or receptor binding, but also significantly at the level of metabolic inactivation and clearance, where glucuronidation is a key step. nih.gov Chronic administration of potent synthetic corticosteroids can, therefore, have wide-ranging effects on the intricate balance of the body's entire endocrine system. nih.gov

Computational Modeling and In Silico Approaches for Predicting Steroid Glucuronidation and UGT Substrate Specificity

Computational modeling and in silico approaches are increasingly valuable tools in drug discovery and development for predicting the metabolic fate of compounds, including steroid glucuronidation. These methods offer a cost-effective and time-efficient alternative to extensive experimental assays for predicting absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties. researchgate.net Various computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are employed to predict the interaction of substrates with UDP-glucuronosyltransferase (UGT) enzymes and to determine the regioselectivity of glucuronidation reactions. nih.govunimi.it

The prediction of whether a molecule will be a substrate for UGT enzymes and the identification of the specific site of metabolism (SOM) are key objectives of these in silico methods. nih.gov For instance, machine learning and graph neural network models have been developed to predict UGT substrates with high accuracy. nih.gov These models can learn from existing data on known UGT substrates and their metabolic profiles to make predictions for new or uncharacterized compounds.

In the context of prednisolone, in vitro studies have identified that its glucuronidation is primarily mediated by the UGT2B7 enzyme, with minor contributions from UGT2B17 and UGT1A3. pharmgkb.orgpharmgkb.org This known substrate specificity provides a basis for developing and validating computational models.

Table 1: UGT Enzymes Involved in Prednisolone Glucuronidation

UGT IsoformActivity Level
UGT2B7Main
UGT2B17Weak
UGT1A3Weak

This data is based on in vitro findings for the parent compound, prednisolone. pharmgkb.orgpharmgkb.org

Molecular docking simulations can be used to predict the binding orientation of prednisolone within the active site of these UGT isoforms. acs.orgnih.gov By analyzing the binding poses and interaction energies, researchers can gain insights into the structural features of the steroid that are critical for recognition and catalysis by specific UGT enzymes. This information is valuable for lead optimization in drug design, aiming to modulate the metabolic profile of new drug candidates. nih.gov

An example of applying computational tools to a related compound is the in silico study of prednisolone acetate (B1210297) derivatives for the treatment of dry eye disease. In this research, ADMET properties were predicted using online tools, demonstrating the utility of computational approaches in assessing the drug-like properties of steroid-based compounds. researchgate.net

Table 2: Examples of In Silico Tools and Their Applications in Metabolism Prediction

Tool/MethodApplication
Molecular DockingPredicts binding pose and affinity of a substrate in an enzyme's active site. nih.gov
3D-QSAR (CoMFA/CoMSIA)Relates the 3D properties of molecules to their biological activity (e.g., glucuronidation rate). nih.gov
Machine Learning/Graph Neural NetworksPredicts if a compound is a UGT substrate and identifies the site of metabolism. nih.gov
ADMET Prediction ToolsAssesses the absorption, distribution, metabolism, excretion, and toxicity profile of a compound. researchgate.net

The integration of these computational models with experimental data from in vitro assays provides a powerful framework for understanding and predicting the glucuronidation of steroids like prednisolone. This knowledge can aid in the design of new therapeutic agents with improved metabolic stability and predictable clearance pathways.

As requested, here is an article on Prednisolone-21beta-D-Glucuronide.

Future Research Directions in Prednisolone 21 Beta D Glucuronide Biology and Analysis

The biotransformation of prednisolone (B192156) to its primary inactive metabolite, Prednisolone-21-beta-D-Glucuronide, is a critical step in its elimination from the body. While the general pathway is understood, several areas require further investigation to fully comprehend the nuances of this metabolic process and its implications. Future research should focus on a multi-faceted approach, from the enzymes involved to the development of advanced analytical and biological models.

Q & A

Q. What are the optimal chromatographic conditions for separating Prednisolone-21beta-D-Glucuronide from its metabolites in biological matrices?

Methodological Answer: Use reversed-phase HPLC with a C18 column (e.g., 5 µm particle size, 250 mm length) and a gradient mobile phase of acetonitrile/water (0.1% formic acid). Monitor UV absorption at 242 nm for prednisolone derivatives. Validate specificity using spiked plasma samples and compare retention times with reference standards. Include internal standards like deuterated analogs to correct for matrix effects .

Q. How can the purity and structural identity of synthesized this compound be confirmed?

Methodological Answer:

  • Purity : Perform high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative ion mode. Calculate purity using area normalization in HPLC-UV (≥98% acceptable for in vitro studies).
  • Structural Confirmation : Use 2D NMR (¹H-¹H COSY, HSQC) to resolve glucuronide conjugation at the C21 position. Compare chemical shifts with published data for prednisolone and glucuronic acid moieties .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

Methodological Answer: Use human liver microsomes (HLM) or hepatocyte suspensions. Incubate the compound (1–10 µM) with NADPH/UGT cofactors at 37°C. Quantify hydrolysis to prednisolone via β-glucuronidase activity using LC-MS/MS. Normalize data to protein content and include controls with specific β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) .

Advanced Research Questions

Q. How can contradictory data on the enzymatic hydrolysis of this compound in different tissue homogenates be resolved?

Methodological Answer:

  • Hypothesis Testing : Compare hydrolysis rates in intestinal vs. hepatic homogenates. Use kinetic assays (Michaelis-Menten parameters) to quantify enzyme affinity (Km) and efficiency (Vmax).
  • Data Normalization : Adjust for tissue-specific β-glucuronidase isoforms (e.g., bacterial vs. mammalian enzymes). Validate with Western blotting or activity-based probes.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report effect sizes and confidence intervals to contextualize contradictions .

Q. What experimental designs mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

  • Process Controls : Standardize reaction conditions (pH 7.4, 37°C) and UGT enzyme sources (e.g., recombinant UGT2B7).
  • Quality Metrics : Track glucuronidation yield via LC-MS and adjust substrate/enzyme ratios iteratively.
  • Reproducibility : Use design-of-experiment (DoE) frameworks to optimize parameters (e.g., temperature, incubation time). Archive synthesis protocols in supplementary materials for peer review .

Q. How do molecular dynamics simulations improve understanding of this compound’s interactions with serum albumin?

Methodological Answer:

  • Simulation Setup : Use Amber or GROMACS with the CHARMM36 force field. Solvate the complex in TIP3P water and neutralize with NaCl.
  • Binding Analysis : Calculate binding free energy (ΔG) via MM-PBSA. Validate with experimental data (e.g., fluorescence quenching assays).
  • Data Interpretation : Correlate simulation trajectories with experimental Kd values to identify critical binding residues .

Data Reporting and Compliance

Q. What NIH guidelines apply to preclinical studies involving this compound in animal models?

Methodological Answer:

  • Animal Welfare : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., sample size justification, randomization).
  • Dosing Protocols : Administer via oral gavage or IV infusion, with doses calibrated to body surface area. Monitor plasma levels at 0, 1, 3, 6, and 24 hours post-dose.
  • Ethical Compliance : Include IACUC approval numbers and detailed anesthesia/euthanasia methods in supplementary files .

Q. How should researchers address batch-dependent variability in commercial β-glucuronidase preparations when studying hydrolysis?

Methodological Answer:

  • Enzyme Characterization : Pre-test activity using phenolphthalein glucuronide as a substrate. Normalize hydrolysis rates to units/mg protein.
  • Vendor Documentation : Request certificates of analysis (CoA) for enzyme purity and activity. Cross-validate with in-house assays.
  • Data Transparency : Disclose enzyme sources and lot numbers in publications to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.